molecular formula C19H23ClN2O3S B2442825 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1105216-80-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2442825
CAS No.: 1105216-80-5
M. Wt: 394.91
InChI Key: DWAYSPISFGKHEC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
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Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

The compound has a molecular formula of C16H20ClN3O2SC_{16}H_{20}ClN_{3}O_{2}S and a molecular weight of approximately 335.86 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line

A study evaluating the cytotoxic effects of benzothiazole derivatives on MCF-7 breast cancer cells found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. For instance, compounds with halogen substitutions showed enhanced activity compared to their unsubstituted counterparts . The mechanism of action appears to involve apoptosis induction through caspase activation, as evidenced by assays measuring cell viability and DNA fragmentation .

Table 1: Cytotoxic Activity Against MCF-7 Cell Line

CompoundIC50 (μM)Mechanism of Action
Compound A10.3 ± 2.6Apoptosis via caspase activation
Compound B11.1 ± 1.8Cell cycle arrest
This compoundTBDTBD

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens, including Mycobacterium tuberculosis.

In Vitro Studies

In vitro studies have demonstrated that similar benzothiazole compounds exhibit significant inhibitory concentrations (MIC) against tuberculosis strains. For example, derivatives with electron-withdrawing groups showed enhanced binding affinity to target proteins involved in bacterial metabolism .

Table 2: Antimicrobial Activity

CompoundMIC (μM)Target Pathogen
Compound C0.08Mycobacterium tuberculosis
This compoundTBDTBD

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, binding studies reveal that compounds with similar scaffolds can inhibit key enzymes involved in cancer cell proliferation and bacterial survival.

Binding Affinity Studies

Recent research indicates that benzothiazole derivatives can bind effectively to DprE1, a critical enzyme in the mycobacterial cell wall synthesis pathway, suggesting a dual role in both anticancer and antimicrobial activities .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-24-15-9-8-14(20)17-16(15)21-19(26-17)22(11-13-7-4-10-25-13)18(23)12-5-2-3-6-12/h8-9,12-13H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAYSPISFGKHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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